1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound is a pyrido[1,2-a]benzimidazole derivative characterized by:
- Octyl chain at position 2, enhancing lipophilicity and possibly membrane permeability.
- Methyl group at position 3, offering steric stabilization.
- Carbonitrile at position 4, which may participate in dipole interactions or act as a hydrogen bond acceptor.
Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multi-point binding.
Properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N5/c1-3-4-5-6-7-11-16-26-24(2)27(23-32)30-33-28-17-12-13-18-29(28)36(30)31(26)35-21-19-34(20-22-35)25-14-9-8-10-15-25/h12-13,17-18,25H,3-11,14-16,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMPYQLBICYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is an intriguing member of the benzimidazole family, known for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Molecular Formula : C23H30N4
- Molecular Weight : 378.52 g/mol
This compound features a pyrido-benzimidazole core, which is a structural motif frequently associated with various biological activities.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds within the benzimidazole class. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. A study evaluating similar benzimidazole derivatives demonstrated that they could inhibit cell proliferation in human lung cancer cell lines through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .
Case Study: Cytotoxicity Assays
In a comparative analysis, compounds were tested in both 2D and 3D cell culture systems. The results indicated that the benzimidazole derivatives exhibited higher activity in 2D assays compared to 3D formats. For example:
| Compound ID | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the structural modifications in benzimidazole derivatives significantly influence their biological activity.
Antimicrobial Activity
In addition to antitumor properties, certain derivatives of benzimidazole have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing was performed using broth microdilution methods, which revealed that some compounds displayed significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Compounds like this one can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : They may inhibit enzymes critical for tumor growth and survival, such as topoisomerases and kinases.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to their lipophilic nature. The presence of a cyclohexylpiperazine moiety is expected to enhance solubility and permeability across biological membranes.
Research Findings and Future Directions
Emerging research indicates that modifications to the benzimidazole core can lead to enhanced biological activities. Ongoing studies are focusing on:
- Synthesis of New Derivatives : To explore structure-activity relationships (SAR) that may yield more potent compounds.
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions involved in their biological effects.
Comparison with Similar Compounds
Structural Analogs with Piperazine Substitutions
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 500149-23-5)
- Substituent : 4-Fluorobenzyl on piperazine.
- Molecular Weight : 511.68 g/mol (C₃₂H₃₈FN₅).
- Higher aromaticity may enhance π-π stacking but reduce solubility.
1-[4-(4-Methylphenyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 497865-18-6)
- Substituent : p-Tolyl on piperazine; propyl at position 2.
- Key Differences :
- Shorter alkyl chain (propyl vs. octyl) reduces lipophilicity, likely decreasing membrane permeability.
- Methylphenyl group provides steric hindrance distinct from cyclohexyl.
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 342780-77-2)
- Substituent : 4-Methoxybenzyl on piperazine.
- Benzyl vs. cyclohexyl alters hydrophobic interactions.
Analogs with Varying Alkyl Chains and Amino Groups
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 611197-77-4)
- Substituent: Cyclohexylamino at position 1; isopropyl at position 3.
- Isopropyl group introduces branched steric effects compared to methyl.
1-(1H-Benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Substituent : Benzimidazol-1-yl at position 1.
- Molecular Weight : 435.57 g/mol (C₂₈H₂₉N₅).
- Key Differences :
- Dual benzimidazole moieties may enhance planar stacking but reduce solubility.
Functional Group Impact on Properties
*Calculated based on analogous structures where exact data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
